molecular formula C17H16FN7O5 B4328212 4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE

4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE

Cat. No.: B4328212
M. Wt: 417.4 g/mol
InChI Key: OZBLONMFQNXELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE is a complex organic compound that features a diverse array of functional groups, including a fluorobenzoyl group, a nitro group, and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE typically involves multiple steps, each requiring specific reagents and conditions. A common synthetic route might include:

    Formation of the 4-fluorobenzoyl intermediate: This step involves the acylation of an appropriate amine with 4-fluorobenzoyl chloride under basic conditions.

    Synthesis of the pyrazole intermediate: The pyrazole ring can be constructed via a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

    Formation of the oxadiazole ring: This step typically involves the cyclization of a suitable precursor, such as a hydrazide, with a carboxylic acid derivative under dehydrating conditions.

    Coupling of intermediates: The final step involves coupling the previously synthesized intermediates under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluorobenzoyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to engage in multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorobenzoyl)amino]ethyl}-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
  • N-{2-[(4-bromobenzoyl)amino]ethyl}-3-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide

Uniqueness

The presence of the fluorobenzoyl group in 4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different substituents on the benzoyl group.

Properties

IUPAC Name

N-[2-[(4-fluorobenzoyl)amino]ethyl]-3-[(5-methyl-3-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN7O5/c1-10-8-14(25(28)29)22-24(10)9-13-21-17(30-23-13)16(27)20-7-6-19-15(26)11-2-4-12(18)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,19,26)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBLONMFQNXELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=NOC(=N2)C(=O)NCCNC(=O)C3=CC=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-FLUORO-N-[2-({3-[(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOL-5-YL}FORMAMIDO)ETHYL]BENZAMIDE

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